![molecular formula C12H16ClN B6297439 6-Phenyl-2-azaspiro[3.3]heptane hydrochloride CAS No. 2445478-10-2](/img/structure/B6297439.png)
6-Phenyl-2-azaspiro[3.3]heptane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-Phenyl-2-azaspiro[3.3]heptane hydrochloride” is a chemical compound with the molecular formula C6H12ClN . It is a derivative of 2-Azaspiro[3.3]heptane .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H14N2.ClH/c14-8-13(11-4-2-1-3-5-11)6-12(7-13)9-15-10-12;/h1-5,15H,6-7,9-10H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Its molecular weight is 133.62 .科学的研究の応用
6-Phenyl-2-azaspiro[3.3]heptane hydrochloride has been used in a variety of scientific research applications. It has been used as a chiral building block in the synthesis of other compounds, such as amino acids and peptides. It has also been used in the synthesis of drugs, including drugs for the treatment of cancer, cardiovascular diseases, and metabolic disorders. Additionally, this compound has been studied for its potential applications in the fields of biochemistry and pharmacology.
作用機序
The mechanism of action of 6-Phenyl-2-azaspiro[3.3]heptane hydrochloride is not yet fully understood, but it is believed to interact with certain proteins in the body, such as the serotonin transporter, to produce its effects. It is also believed to interact with certain enzymes, such as monoamine oxidase, to produce its effects.
Biochemical and Physiological Effects
Studies have shown that this compound can have a variety of biochemical and physiological effects, including an increase in dopamine levels, an increase in serotonin levels, an increase in norepinephrine levels, and an increase in GABA levels. It has also been shown to have an anxiolytic effect and to act as an anticonvulsant.
実験室実験の利点と制限
The use of 6-Phenyl-2-azaspiro[3.3]heptane hydrochloride in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is easy to synthesize in large quantities. Additionally, it is stable and can be stored for long periods of time without degrading. However, there are also some limitations to its use in laboratory experiments. For example, it can be toxic at high concentrations, and it can interact with other compounds in a reaction, leading to unexpected results.
将来の方向性
The potential future directions for 6-Phenyl-2-azaspiro[3.3]heptane hydrochloride research are numerous. It could be used to develop new drugs for the treatment of a variety of diseases and conditions, such as depression, anxiety, and epilepsy. It could also be used to develop new compounds for use in synthetic organic chemistry. Additionally, it could be studied further to better understand its mechanism of action and its biochemical and physiological effects.
合成法
6-Phenyl-2-azaspiro[3.3]heptane hydrochloride is typically synthesized from the reaction of an aldehyde, an amine, and a hydrochloric acid. The reaction takes place in a solvent, such as chloroform or dichloromethane, and is usually heated to a temperature of around 80-90 °C. The reaction produces a white solid product, this compound hydrochloride, which can be purified by recrystallization.
Safety and Hazards
特性
IUPAC Name |
6-phenyl-2-azaspiro[3.3]heptane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-2-4-10(5-3-1)11-6-12(7-11)8-13-9-12;/h1-5,11,13H,6-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCSCTSXFPXANQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CNC2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





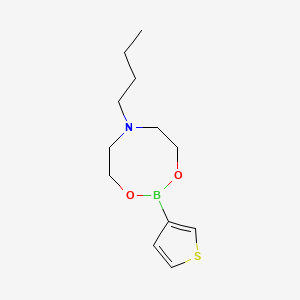
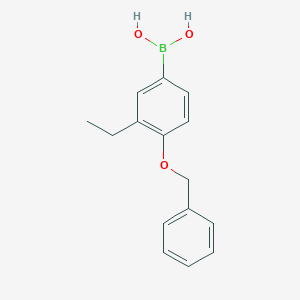
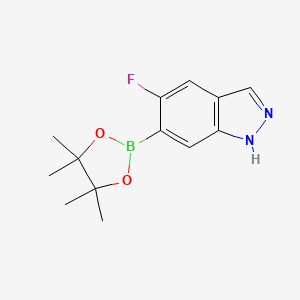

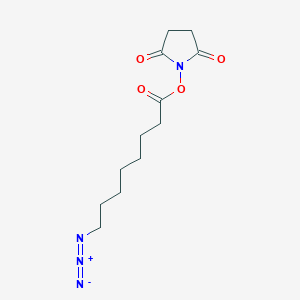
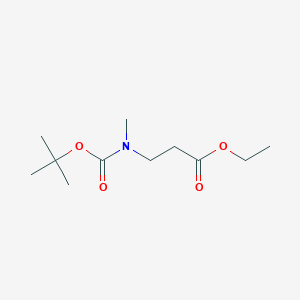
![tert-Butyl 5-chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine-1-carboxylate, 95%](/img/structure/B6297435.png)

![6-Methylspiro[indoline-3,4-piperidine]-2-one hydrochloride](/img/structure/B6297453.png)
![t-Butyl 4,4-difluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B6297462.png)